molecular formula C17H12F3N7O B10936002 N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10936002
M. Wt: 387.3 g/mol
InChI Key: GJJYCQSGBIXNFQ-UHFFFAOYSA-N
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Description

N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The pyrazole ring is fused with a triazolopyrimidine structure, culminating in a carboxamide functional group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group with a trifluoromethyl substituent. The triazolopyrimidine core is then constructed through cyclization reactions, and finally, the carboxamide group is introduced via amidation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium azide in DMF or halides in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • N-{1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The unique combination of the trifluoromethyl group, pyrazole ring, and triazolopyrimidine core distinguishes N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide from similar compounds. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12F3N7O

Molecular Weight

387.3 g/mol

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H12F3N7O/c18-17(19,20)12-4-1-3-11(9-12)10-26-8-5-13(24-26)22-15(28)14-23-16-21-6-2-7-27(16)25-14/h1-9H,10H2,(H,22,24,28)

InChI Key

GJJYCQSGBIXNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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